Zuclopenthixol decanoate
Overview
Description
Zuclopenthixol decanoate is a long-acting antipsychotic medication primarily used in the treatment of schizophrenia and other psychotic disorders. It belongs to the thioxanthene class of neuroleptics and is known for its ability to manage symptoms of psychosis, including hallucinations, delusions, and thought disorders . This compound is administered as an intramuscular injection, providing a slow and sustained release of the active compound, zuclopenthixol .
Mechanism of Action
Target of Action
Zuclopenthixol decanoate primarily targets the D1 and D2 dopamine receptors, the 5-hydroxytryptamine receptor 2A (5-HT2A), and the alpha-1A adrenergic receptor . These receptors play crucial roles in various neurological and physiological processes, including mood regulation, reward, addiction, and motor control.
Mode of Action
this compound is an antagonist at D1 and D2 dopamine receptors, meaning it blocks these receptors and inhibits their activity . It also has a high affinity for alpha1-adrenergic and 5-HT2 receptors . By blocking these receptors, this compound can alter the neurotransmission of dopamine and serotonin, which are involved in mood regulation and other cognitive functions.
Biochemical Pathways
The exact biochemical pathways affected by this compound are complex and involve multiple neurotransmitter systems. Its primary action is believed to be the antagonism of dopamine and serotonin receptors, which can lead to alterations in various downstream signaling pathways .
Pharmacokinetics
this compound is a long-acting intramuscular injection . Upon reaching the body water phase, the decanoate ester is slowly released from the oil depot, which is then hydrolyzed to the active substance, zuclopenthixol . This provides a means of slow release, as zuclopenthixol itself is a short-acting drug . The drug is metabolized by Cytochrome P450 2D6 .
Result of Action
The antagonism of D1 and D2 dopamine receptors by this compound can result in a reduction of positive symptoms of schizophrenia, such as hallucinations and delusions . Additionally, its action on 5-HT2A receptors may help alleviate the negative symptoms of schizophrenia, such as apathy and social withdrawal .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain substances or medications can affect the activity of Cytochrome P450 2D6, potentially altering the metabolism and efficacy of this compound . Furthermore, individual genetic variations can also impact the drug’s effectiveness and the patient’s response to treatment .
Biochemical Analysis
Biochemical Properties
Zuclopenthixol decanoate interacts with several biomolecules. It is an antagonist at D1 and D2 dopamine receptors, alpha-1A adrenergic receptor, and 5-hydroxytryptamine receptor 2A . These interactions play a crucial role in its function as an antipsychotic medication.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways through its antagonistic action on dopamine receptors . This can lead to changes in gene expression and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its antagonistic action on D1 and D2 dopamine receptors . This can lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
This compound’s effects change over time in laboratory settings. It is known that a high proportion of patients discontinued the zuclopenthixol within 6 months, generally due to adverse effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been observed to have an antiemetic effect in animals .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by Cytochrome P450 2D6 .
Transport and Distribution
Upon reaching the body water phase, the decanoate ester of this compound is slowly released from the oil depot, which is resultantly hydrolyzed to the active substance, zuclopenthixol . This slow release is a key feature of this compound’s transport and distribution within cells and tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zuclopenthixol decanoate involves several steps, starting with the preparation of the thioxanthene core structure. The key intermediate, 2-chloro-9H-thioxanthen-9-one, is synthesized through a Friedel-Crafts acylation reaction. This intermediate is then reacted with 1-(2-hydroxyethyl)piperazine to form zuclopenthixol .
The decanoate ester is formed by reacting zuclopenthixol with decanoic acid in the presence of a suitable catalyst, such as dicyclohexylcarbodiimide (DCC), under anhydrous conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and stability of the final product. The use of high-performance liquid chromatography (HPLC) is common for the quantification of impurities and the assessment of the degradation behavior of zuclopenthixol .
Chemical Reactions Analysis
Types of Reactions
Zuclopenthixol decanoate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .
Common Reagents and Conditions
Hydrolysis: The decanoate ester can be hydrolyzed under acidic or basic conditions to release the active compound, zuclopenthixol.
Oxidation: Oxidative degradation can occur in the presence of oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Major Products Formed
The major products formed from these reactions include the parent compound, zuclopenthixol, and various degradation products that are identified and characterized using techniques such as LCMS/MS .
Scientific Research Applications
Zuclopenthixol decanoate has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Flupentixol: Another thioxanthene-based antipsychotic with similar pharmacological properties.
Haloperidol: A first-generation antipsychotic with a different chemical structure but similar therapeutic effects.
Risperidone: A second-generation antipsychotic with a broader receptor profile.
Uniqueness
Zuclopenthixol decanoate is unique in its long-acting formulation, which provides sustained release and improved adherence in patients with schizophrenia . This makes it particularly useful for individuals who have difficulty adhering to oral medication regimens .
Properties
IUPAC Name |
2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethyl decanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43ClN2O2S/c1-2-3-4-5-6-7-8-15-32(36)37-24-23-35-21-19-34(20-22-35)18-11-13-27-28-12-9-10-14-30(28)38-31-17-16-26(33)25-29(27)31/h9-10,12-14,16-17,25H,2-8,11,15,18-24H2,1H3/b27-13- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUAPADZILXULG-WKIKZPBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)OCCN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201018303 | |
Record name | Zuclopenthixol decanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201018303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64053-00-5 | |
Record name | Zuclopenthixol decanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64053-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zuclopenthixol decanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064053005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zuclopenthixol decanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201018303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-[3-[(9Z)-2-chloro-9H-thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl decanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZUCLOPENTHIXOL DECANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSS9KIZ5OG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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